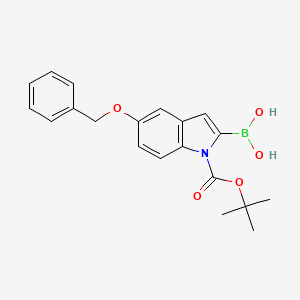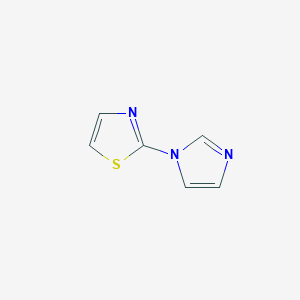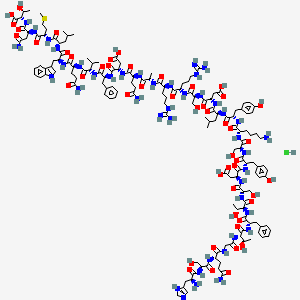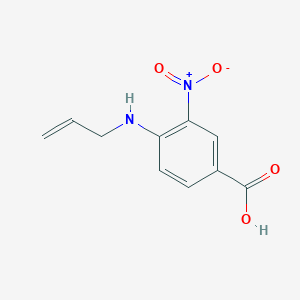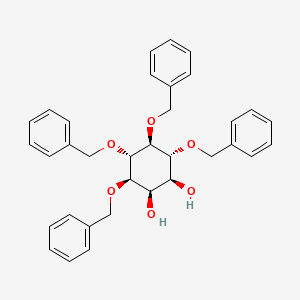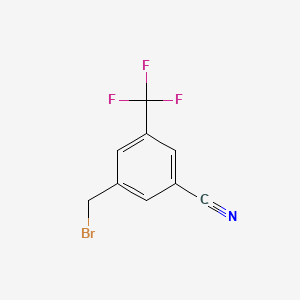
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
The compound "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile" is a chemical of interest in various fields of organic chemistry and materials science due to its potential applications in synthesis and as a building block for more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated aromatic compounds has been reported. For instance, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar substitution pattern, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a versatile starting material for further organometallic synthesis . Additionally, a synthetic process for the production of 4,5-diamino-2-(trifluoromethyl)benzonitrile was developed, starting from 4-amino-2-(trifluoromethyl)benzonitrile, which could be relevant for the synthesis of compounds with similar trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of o-(bromomethyl)benzonitrile was determined to be monoclinic with specific bond angles and lengths, providing a basis for understanding the structural characteristics of bromomethylated benzonitriles . Although this is not the exact compound , the structural data can be extrapolated to predict the molecular geometry of "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile."
Chemical Reactions Analysis
The reactivity of brominated and trifluoromethylated compounds has been explored in the literature. The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) involved the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, indicating the potential for brominated compounds to participate in complex formation reactions . Additionally, the regioselective O-demethylation of aryl methyl ethers suggests that brominated compounds can undergo selective transformations, which could be applicable to "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile" .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and trifluoromethylated compounds are influenced by their molecular structure. The crystallographic data provided for related compounds, such as bond lengths and angles, can help predict the physical properties like density and melting points . The presence of bromine and trifluoromethyl groups is known to impact the reactivity and stability of these compounds, which would be relevant for "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile" as well .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study by Aktaş Kamiloğlu et al. (2018) focused on synthesizing new compounds using 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile. They developed peripherally tetra-substituted phthalocyanines with significant spectroelectrochemical properties by reacting 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile with other organic compounds. This research highlights the compound's utility in creating new materials with potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Organic Synthesis and Reactions
In another study, Kysil et al. (2008) explored the reactions of 2-(bromomethyl)benzonitrile with various substrates, leading to the synthesis of novel thienopyrimidoisoindolones. This research demonstrates the compound's versatility in organic synthesis and its potential to contribute to the development of new pharmacologically active molecules (Kysil et al., 2008).
Electrophilic Substitution Reactions
Dunn et al. (2018) conducted a study on the iodination of similar compounds under continuous flow conditions, providing insights into electrophilic substitution reactions and their optimization for industrial-scale applications. This research underscores the importance of understanding the reactivity of such compounds for efficient and scalable chemical processes (Dunn et al., 2018).
Material Science Applications
Huang et al. (2014) investigated the use of a related compound, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive in lithium-ion batteries, demonstrating improved cyclic stability and performance. This study showcases the potential of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile derivatives in enhancing the performance of energy storage devices (Huang et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUXNYPZDDSUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469282 | |
| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile | |
CAS RN |
669080-79-9 | |
| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

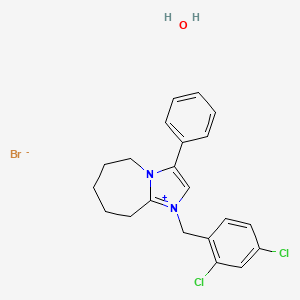
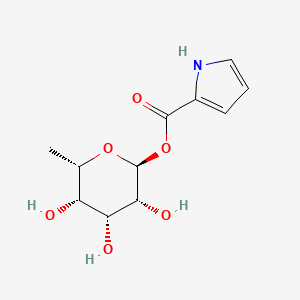
![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)


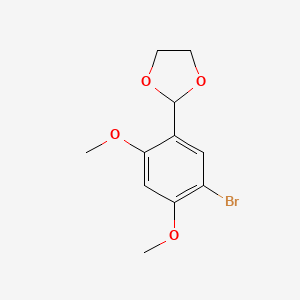
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
